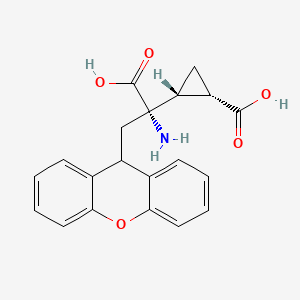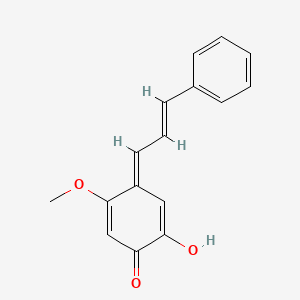
Obtusaquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obtusaquinone is a natural product found in Dalbergia retusa with data available.
Applications De Recherche Scientifique
Cancer Therapeutics
Obtusaquinone has been studied for its potential in cancer therapeutics. Research indicates that obtusaquinone induces oxidative stress in tumor cells, leading to DNA damage and subsequent apoptosis. This compound has shown efficacy in slowing tumor growth and prolonging survival in glioblastoma and breast cancer models without significant toxicity. The biochemical changes exploited by obtusaquinone, such as increased reactive oxygen species production and decreased intracellular ROS scavengers, provide a powerful strategy for targeting cancer cells (Badr et al., 2013).
Antidyslipidemic and Antioxidant Effects
Obtusaquinone and its derivatives have been researched for their effects on lipid levels and antioxidant activities. For instance, obtusifolin, an anthraquinone from Cassia obtusifolia seeds, demonstrated significant lipid-lowering effects in rats induced by a high-fat diet. The study revealed that obtusifolin improved hyperlipidemia by enhancing antioxidant activity, thereby indicating its potential therapeutic importance for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).
Metabolomic Studies
Aurantio-obtusin, derived from Cassia obtusifolia, has been the subject of metabolomic studies to discover potential biomarkers. These studies investigate the hepatotoxicity of aurantio-obtusin and have identified endogenous markers related to liver injury, shedding light on the mechanisms of its toxic effects and the pathways involved, such as those involving bile acids, fatty acids, amino acids, and energy metabolism (Xu et al., 2019).
Therapeutic Potential in Atopic Dermatitis
The water extract of Lindera obtusiloba, which contains components related to obtusaquinone, has been studied for its therapeutic potential in treating atopic dermatitis (AD). Research suggests that topical application of this extract can reduce AD symptoms by inhibiting mast cell infiltration and suppressing the expression of pro-inflammatory cytokines. This indicates its potential as a candidate for AD treatment (Choi et al., 2011).
Propriétés
Numéro CAS |
21105-15-7 |
|---|---|
Nom du produit |
Obtusaquinone |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |
Clé InChI |
LUZUAYAKZLCOCQ-BHHNFLQBSA-N |
SMILES isomérique |
COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |
SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
SMILES canonique |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Synonymes |
obtusaquinone obtusaquinone, (E,E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



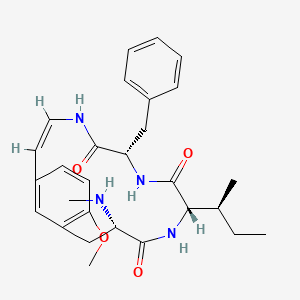


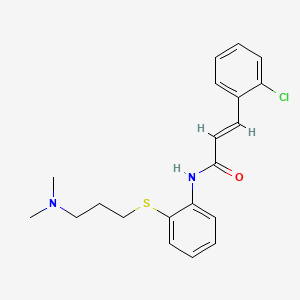
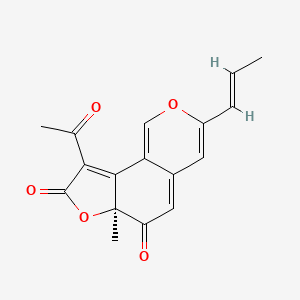
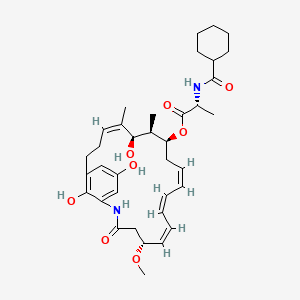
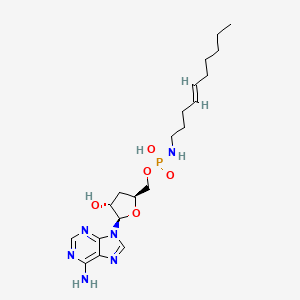
![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)
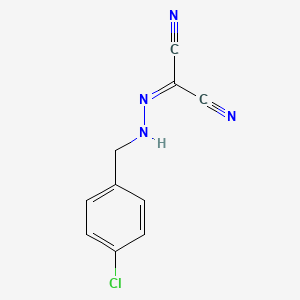
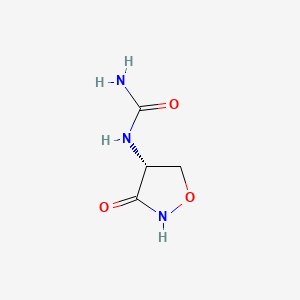

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)
